Cas no 371222-34-3 (Tert-Butyl 6-(methoxy(methyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate)

Tert-Butyl 6-(methoxy(methyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate 化学的及び物理的性質
名前と識別子
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- tert-Butyl 6-(methoxy(methyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- tert-butyl 6-[methoxy(methyl)carbamoyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate
- 6-(Methoxy-methyl-carbamoyl)-3,4-dihydro-1H-isoquinoline-2-carboxylic Acid Tert-Butyl Ester
- Tert-Butyl 6-(methoxy(methyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
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- インチ: 1S/C17H24N2O4/c1-17(2,3)23-16(21)19-9-8-12-10-13(6-7-14(12)11-19)15(20)18(4)22-5/h6-7,10H,8-9,11H2,1-5H3
- InChIKey: OWCOYUCZYJKRTP-UHFFFAOYSA-N
- ほほえんだ: O(C(N1CC2C=CC(C(N(C)OC)=O)=CC=2CC1)=O)C(C)(C)C
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 23
- 回転可能化学結合数: 4
- 複雑さ: 446
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 59.1
Tert-Butyl 6-(methoxy(methyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM228823-1g |
tert-Butyl 6-(methoxy(methyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate |
371222-34-3 | 97% | 1g |
$525 | 2021-08-04 | |
Chemenu | CM228823-1g |
tert-Butyl 6-(methoxy(methyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate |
371222-34-3 | 97% | 1g |
$*** | 2023-03-30 | |
Alichem | A189009099-1g |
Tert-butyl 6-(methoxy(methyl)carbamoyl)-3,4-dihydroisoquinoline-2(1h)-carboxylate |
371222-34-3 | 95% | 1g |
$623.82 | 2023-09-02 |
Tert-Butyl 6-(methoxy(methyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate 関連文献
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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7. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Pranav Tiwari,Navpreet Kaur,Vinay Sharma,Hyeonggon Kang,Jamal Uddin New J. Chem., 2019,43, 17058-17068
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Joshua D. McGraw,Nicholas M. Jago,Kari Dalnoki-Veress Soft Matter, 2011,7, 7832-7838
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Tert-Butyl 6-(methoxy(methyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylateに関する追加情報
Introduction to Tert-Butyl 6-(methoxy(methyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS No. 371222-34-3)
Tert-Butyl 6-(methoxy(methyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its CAS number 371222-34-3, represents a class of molecules that are structurally complex and biologically intriguing. The presence of multiple functional groups, including a tert-butyl group, a methoxy(methyl)carbamoyl moiety, and a dihydroisoquinoline core, makes this molecule a promising candidate for further exploration in drug discovery and medicinal chemistry.
The structural framework of Tert-Butyl 6-(methoxy(methyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is characterized by its isoquinoline derivative, which is a well-known scaffold in medicinal chemistry due to its prevalence in biologically active natural products and synthetic drugs. Isoquinoline derivatives have been extensively studied for their potential applications in treating various diseases, including cancer, neurodegenerative disorders, and infectious diseases. The modification of the isoquinoline core with additional functional groups enhances its pharmacological properties, making it more suitable for therapeutic intervention.
In recent years, there has been a surge in research focused on developing novel isoquinoline-based compounds with improved efficacy and reduced side effects. The introduction of the tert-butyl group in Tert-Butyl 6-(methoxy(methyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate not only enhances the lipophilicity of the molecule but also provides steric hindrance, which can improve its binding affinity to biological targets. This modification is particularly crucial in drug design, as it can significantly influence the pharmacokinetic profile of a compound.
The methoxy(methyl)carbamoyl group is another key feature of this compound that contributes to its biological activity. This functional group is known to enhance the solubility and metabolic stability of pharmaceutical compounds, making them more suitable for oral administration. Additionally, the carbamoyl moiety can serve as a hydrogen bond acceptor or donor, which is essential for interactions with biological targets such as enzymes and receptors. These interactions are critical for the development of high-affinity ligands that can modulate cellular processes.
Recent studies have highlighted the potential of Tert-Butyl 6-(methoxy(methyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate as a lead compound for the development of new therapeutic agents. For instance, researchers have demonstrated its efficacy in inhibiting specific enzymes involved in cancer cell proliferation. The dihydroisoquinoline core of the molecule has been shown to interact with ATP-binding sites in kinases, leading to potent inhibition of their activity. This mechanism of action has been validated through both computational studies and experimental assays.
Moreover, the structural features of Tert-Butyl 6-(methoxy(methyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate make it an attractive candidate for further derivatization and optimization. By systematically modifying its functional groups, researchers can fine-tune its pharmacological properties to achieve desired therapeutic outcomes. For example, replacing the tert-butyl group with other lipophilic substituents may enhance its membrane permeability, while introducing additional polar groups could improve its solubility in biological fluids.
The synthesis of Tert-Butyl 6-(methoxy(methyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the preparation of the dihydroisoquinoline core through cyclization reactions followed by functionalization at various positions using appropriate reagents. The introduction of the methoxy(methyl)carbamoyl group and the tert-butyl group requires precise control over reaction conditions to avoid unwanted side products.
In conclusion, Tert-Butyl 6-(methoxy(methyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS No. 371222-34-3) is a structurally complex and biologically relevant compound with significant potential in drug discovery and medicinal chemistry. Its unique combination of functional groups makes it an excellent candidate for further exploration as a lead compound for novel therapeutic agents. With ongoing research focused on optimizing its pharmacological properties and developing new synthetic methodologies, this compound is poised to make substantial contributions to the field of pharmaceutical chemistry.
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